1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 157066-48-3
VCID: VC0117551
InChI: InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1
SMILES: C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O
Molecular Formula: C9H12N2O5
Molecular Weight: 228.2 g/mol

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole

CAS No.: 157066-48-3

Main Products

VCID: VC0117551

Molecular Formula: C9H12N2O5

Molecular Weight: 228.2 g/mol

1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole - 157066-48-3

CAS No. 157066-48-3
Product Name 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3-nitro-1H-pyrrole
Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
IUPAC Name (2R,3S,5S)-2-(hydroxymethyl)-5-(3-nitropyrrol-1-yl)oxolan-3-ol
Standard InChI InChI=1S/C9H12N2O5/c12-5-8-7(13)3-9(16-8)10-2-1-6(4-10)11(14)15/h1-2,4,7-9,12-13H,3,5H2/t7-,8+,9-/m0/s1
Standard InChIKey WETFHJRYOTYZFD-YIZRAAEISA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@@H]1N2C=CC(=C2)[N+](=O)[O-])CO)O
SMILES C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O
Canonical SMILES C1C(C(OC1N2C=CC(=C2)[N+](=O)[O-])CO)O
Synonyms 1,2-DRNP
1-(2'-deoxy-beta-D-ribofuranosyl)-3-nitropyrrole
3-nitropyrrole 2'-deoxyribonucleoside
PubChem Compound 133025
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator